4-Octylbenzoic acid

Catalog No.
S661392
CAS No.
3575-31-3
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Octylbenzoic acid

CAS Number

3575-31-3

Product Name

4-Octylbenzoic acid

IUPAC Name

4-octylbenzoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17)

InChI Key

ZQLDNJKHLQOJGE-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Octylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173066. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Octylbenzoic acid (8BA) is a para-alkyl substituted benzoic acid serving as a critical building block in the synthesis of thermotropic liquid crystals and supramolecular hydrogen-bonded networks. Characterized by its eight-carbon aliphatic tail, the compound exhibits a distinct crystal-to-nematic phase transition at approximately 100.2 °C and a nematic-to-isotropic clearing point at 111.7 °C. In industrial and advanced laboratory procurement, 8BA is primarily sourced for its ability to form robust hydrogen-bonded dimers that function as dynamic templates for conjugated polymers, tunable optical shutters, and viscoelastic mesogens. Its specific alkyl chain length provides an optimal balance of hydrophobicity and steric bulk, making it a preferred precursor over shorter homologs for stabilizing higher-order smectic and nematic phases in multicomponent mixtures [1].

Substituting 4-octylbenzoic acid with closely related analogs, such as 4-hexylbenzoic acid (6BA) or 4-octyloxybenzoic acid (8OBA), fundamentally alters the thermodynamic and rheological profile of the resulting material. The 'odd-even effect' inherent to alkylbenzoic acids means that substituting an even-chain (C8) for an odd-chain (C7) shifts the nematic-isotropic transition temperatures unpredictably, potentially collapsing the desired mesophase window. Furthermore, replacing the alkyl chain of 8BA with an alkyloxy chain (8OBA) introduces an oxygen atom that increases structural planarity, thereby significantly reducing the viscoelasticity of the mesogen. For applications requiring specific storage moduli or precise thermal switching thresholds, generic substitution leads to formulation failure, necessitating the exact procurement of 8BA [1].

Viscoelastic Superiority Over Alkyloxy Analogs in Mesophase Formulations

In rheological evaluations of mesogenic compounds, p-n-alkylbenzoic acids demonstrate distinct mechanical profiles compared to their alkyloxy counterparts. Due to the lack of the ether oxygen, 4-octylbenzoic acid (8BA) maintains a more non-planar molecular conformation than 4-octyloxybenzoic acid (8OBA). This structural difference results in 8BA exhibiting significantly greater viscoelasticity—characterized by higher storage (G') and loss (G'') moduli—in the nematic and smectic phases compared to 8OBA, which is critical for applications requiring mechanical stability under shear [1].

Evidence DimensionViscoelasticity (Storage/Loss Moduli)
Target Compound DataHigher viscoelasticity due to non-planar alkyl structure
Comparator Or Baseline4-octyloxybenzoic acid (8OBA) (lower viscoelasticity due to extended conjugation and planarity)
Quantified DifferenceQualitatively greater viscoelasticity and mechanical resistance under steady shear
ConditionsSteady shear testing in nematic and smectic phases

Buyers formulating shear-resistant liquid crystal displays or dynamic optical materials must prioritize 8BA over 8OBA to maintain structural integrity under mechanical stress.

Precise Thermal Phase Transition Control in Supramolecular Assembly

4-Octylbenzoic acid exhibits a highly specific thermal profile characterized by three distinct phase transitions: a crystal-crystal transition (T_CC) at 31.63 °C, a crystal-nematic melting point (T_CN) at 100.23 °C, and a nematic-isotropic clearing point (T_ISO) at 111.74 °C, with corresponding enthalpy changes of 27.18, 73.54, and 16.25 J/g. Shorter chain analogs like 4-hexylbenzoic acid (6BA) exhibit markedly different phase boundaries, altering the operational temperature range of the resulting material. The exact 11.5 °C nematic window of pure 8BA is a critical procurement specification for calibrating the thermal response of optical shutters and liquid crystal displays[1].

Evidence DimensionNematic Phase Window (T_CN to T_ISO)
Target Compound Data100.23 °C to 111.74 °C (11.5 °C span)
Comparator Or BaselineShorter/odd-chain analogs (shifted transition boundaries)
Quantified DifferencePrecise 11.5 °C nematic window specific to the C8 chain length
ConditionsDifferential Scanning Calorimetry (DSC) at standard heating rates

Procurement for thermally controlled optical devices requires the exact phase transition temperatures of 8BA to ensure reliable switching behavior.

Induction of Strong Bathochromic Shifts in Conjugated Polymer Nanowires

4-Octylbenzoic acid acts as an exceptional liquid crystalline template for the assembly of low-band-gap linear conjugated polymers such as PCPDTBT. When utilized in a film dispersion process, the 8BA matrix forces the polymer into highly organized layer structures. This templating induces a remarkable bathochromic shift in the polymer's absorption maximum, moving it from 666 nm—when prepared via a standard emulsion process without 8BA—to 794 nm. The 8BA molecules form closed dimers via hydrogen bonding that independently co-crystallize with the polymer, a structural feat not efficiently replicated by non-mesogenic solvents [1].

Evidence DimensionPolymer Absorption Maximum (λ_max)
Target Compound Data794 nm (assembled with 8BA template)
Comparator Or Baseline666 nm (standard emulsion process without 8BA)
Quantified Difference128 nm red-shift indicating highly ordered polymer packing
ConditionsAqueous-dispersed PCPDTBT conjugated polymer nanowires (CPNWs)

For optoelectronic material buyers, 8BA is a critical processing additive to drastically tune the absorption profile and structural order of conjugated polymers.

Hydrogen-Bonded Liquid Crystal (HBLC) Formulation

Directly leveraging the precise 100.2 °C to 111.7 °C nematic window established in Section 3, 8BA is procured as a hydrogen-bond donor to complex with pyridine derivatives, creating supramolecular liquid crystals with tunable phase transitions for advanced displays [1].

Optoelectronic Polymer Templating

Following its proven ability to induce a 128 nm bathochromic shift in PCPDTBT (Section 3), 8BA is utilized as a removable liquid crystalline template to manufacture highly ordered conjugated polymer nanowires for organic photovoltaics and sensors [1].

Shear-Resistant Mesogenic Devices

Due to its superior viscoelasticity compared to alkyloxy analogs like 8OBA (Section 3), 8BA is the preferred building block for dynamic optical shutters and displays that must maintain structural integrity and consistent optical properties under steady shear stress[2].

XLogP3

6.1

UNII

PWH5I1J38K

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3575-31-3

Wikipedia

4-Octylbenzoic acid

General Manufacturing Information

Benzoic acid, 4-octyl-: INACTIVE

Dates

Last modified: 08-15-2023

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